Benzeneruthenium(II) chloride dimer is a coordination compound with the chemical formula C₁₂H₁₂Cl₄Ru₂. This compound features a dimeric structure where two ruthenium centers are bridged by chloride ligands. It typically appears as an orange-red to brown powder and has a molecular weight of 500.18 g/mol. The compound is known for its role as an effective catalyst in various organic reactions, particularly in hydrosilylation processes, where it facilitates the addition of silanes to alkenes or alkynes .
Benzeneruthenium(II) chloride dimer demonstrates catalytic activity in SNAr reactions, particularly involving fluoroarenes and cyclic amines. Studies have shown its effectiveness in converting fluorobenzene to various substituted products, such as methoxybenzene and ethoxybenzene, in the presence of corresponding alcohols and strong bases. Source: Sigma-Aldrich product page for Benzeneruthenium(II) chloride dimer:
This compound can act as a precatalyst for the hydrogenation of specific organic molecules, particularly β-keto esters. When activated under appropriate conditions, it facilitates the addition of hydrogen across the carbon-carbon double bond of the β-keto ester, leading to a saturated product. Source: Sigma-Aldrich product page for Benzeneruthenium(II) chloride dimer:
Benzeneruthenium(II) chloride dimer can be synthesized through various methods:
The primary applications of Benzeneruthenium(II) chloride dimer include:
Benzeneruthenium(II) chloride dimer shares similarities with several other ruthenium-based compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Benzeneruthenium(II) chloride dimer | Dimeric | Hydrosilylation catalyst | Effective in catalyzing silane additions |
Ruthenium(II) chloride | Monomeric | Catalysis | Simpler structure; less efficient for hydrosilylation |
Ruthenium(II) acetylacetonate | Monomeric | Catalysis in organic synthesis | More versatile; used in diverse reactions |
Ruthenocene | Organometallic | Electrochemical applications | Unique cyclic structure; different reactivity profile |
Benzeneruthenium(II) chloride dimer stands out due to its specific catalytic activity in hydrosilylation reactions, making it particularly valuable in organic synthesis compared to other similar ruthenium compounds .
Irritant